N-[2-(Triazol-2-yl)phenyl]prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(triazol-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-11(16)14-9-5-3-4-6-10(9)15-12-7-8-13-15/h2-8H,1H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNKNZHBDBDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Triazol 2 Yl Phenyl Prop 2 Enamide
Retrosynthetic Strategies and Key Precursor Identification for N-[2-(Triazol-2-yl)phenyl]prop-2-enamide
A logical retrosynthetic analysis of this compound suggests that the final amide bond formation is a key disconnection point. This approach simplifies the synthesis into two main stages: the preparation of a key precursor, 2-(2H-1,2,3-triazol-2-yl)aniline, and its subsequent acylation.
Scheme 1: Retrosynthetic Pathway

A retrosynthetic analysis of the target molecule (1) points to 2-(2H-1,2,3-triazol-2-yl)aniline (2) and an activated acrylic acid derivative (3) as key precursors.
This retrosynthetic disconnection identifies 2-(2H-1,2,3-triazol-2-yl)aniline as a crucial intermediate. The synthesis of this precursor is a significant step, as it establishes the correct substitution pattern on the phenyl ring. Further disconnection of 2-(2H-1,2,3-triazol-2-yl)aniline reveals 1,2-diaminobenzene or a related derivative as a potential starting material for the construction of the triazole ring.
Triazole Ring Construction Approaches Relevant to the N-[2-(Triazol-2-yl)phenyl] Moiety
The formation of the 1,2,3-triazole ring attached to the phenyl group at the 2-position is a critical step in the synthesis of the target molecule. Several methodologies can be employed for this transformation, with cycloaddition reactions being the most prominent.
Cycloaddition Reactions (e.g., Huisgen Cycloaddition) for Triazole Formation
The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne is a powerful and widely used method for the synthesis of 1,2,3-triazoles. rgmcet.edu.inresearchgate.netresearchgate.net The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is particularly advantageous due to its high efficiency, mild reaction conditions, and excellent regioselectivity, typically affording the 1,4-disubstituted triazole isomer. nih.govresearchgate.net
However, for the synthesis of the N-[2-(triazol-2-yl)phenyl] moiety, the less common 2-substituted triazole isomer is required. Achieving this regioselectivity can be challenging. Strategies to favor the formation of the 2-substituted isomer often involve modifying the electronic properties of the reactants or employing specific catalytic systems. mdpi.com For instance, the use of internal alkynes can lead to a mixture of regioisomers, from which the desired 2-substituted product may be isolated.
A plausible synthetic route to 2-(2H-1,2,3-triazol-2-yl)aniline involves the reaction of 2-azidoaniline (B3070643) with an appropriate alkyne. The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride has been described, which typically involves the cycloaddition reaction between an azide and an alkyne. organic-chemistry.org
Table 1: Comparison of Cycloaddition Conditions for Triazole Formation
| Catalyst System | Alkyne Type | Predominant Regioisomer | Reference |
| Copper(I) | Terminal | 1,4-disubstituted | nih.gov |
| Ruthenium | Terminal | 1,5-disubstituted | organic-chemistry.org |
| Thermal | Internal/Terminal | Mixture of 1,4- and 1,5- | rgmcet.edu.in |
Alternative Cyclocondensation and Diazo Transfer Methodologies
While cycloaddition reactions are prevalent, alternative methods for triazole ring construction exist. Cyclocondensation reactions, for instance, can provide access to the 1,2,3-triazole core. One classical approach involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal, with a hydrazine (B178648) derivative, like phenylhydrazine, which can lead to the formation of a triazole ring. researchgate.net However, controlling the substitution pattern to achieve the desired 2-aryl-1,2,3-triazole can be complex and may require specifically substituted starting materials.
Diazo transfer reactions offer another avenue for triazole synthesis. mdpi.com These reactions typically involve the transfer of a diazo group from a donor, such as a sulfonyl azide, to an active methylene (B1212753) compound, followed by cyclization. Domino reactions between enaminones and tosyl azide, for example, can yield N-substituted 1,2,3-triazoles through a Regitz diazo-transfer process. organic-chemistry.orgmdpi.com The applicability of these methods to the synthesis of the specific N-[2-(triazol-2-yl)phenyl] moiety would depend on the availability of suitable precursors and the regioselectivity of the cyclization step. nih.gov
Acrylamide (B121943) Moiety Elaboration Techniques for the Prop-2-enamide Unit
Once the key precursor, 2-(2H-1,2,3-triazol-2-yl)aniline, is obtained, the final step is the formation of the acrylamide moiety. This can be achieved through several reliable methods.
Amide Bond Formation Strategies with Activated Carboxylic Acid Derivatives
The most direct method for the formation of the acrylamide is the reaction of 2-(2H-1,2,3-triazol-2-yl)aniline with an activated derivative of acrylic acid. Acryloyl chloride is a common and highly reactive choice for this acylation. ugent.be The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Scheme 2: Amide Bond Formation

The reaction of 2-(2H-1,2,3-triazol-2-yl)aniline (2) with acryloyl chloride (4) in the presence of a base affords the final product (1).
Other activated carboxylic acid derivatives, such as acrylic acid anhydrides or active esters, can also be employed. The choice of activating agent can be crucial, especially if the starting aniline (B41778) is sensitive to harsh reaction conditions.
Table 2: Common Activating Agents for Amide Bond Formation
| Activating Agent | Byproduct | Typical Conditions | Reference |
| Acryloyl chloride | HCl | Anhydrous solvent, base | ugent.be |
| Acrylic anhydride | Acrylic acid | Anhydrous solvent | nih.gov |
| Carbodiimides (e.g., DCC, EDCI) | Urea derivative | Anhydrous solvent | mdpi.com |
Mizoroki-Heck Coupling and Related Olefination Methods
The Mizoroki-Heck reaction provides an alternative and powerful method for the formation of carbon-carbon bonds and can be adapted for the synthesis of N-aryl acrylamides. ugent.beresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alkene. In the context of synthesizing this compound, a plausible approach would involve the reaction of a halogenated derivative of 2-(2H-1,2,3-triazol-2-yl)aniline with acrylamide. ugent.be
The success of this reaction is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent. The nature of the halogen on the aniline ring (iodide, bromide, or chloride) will also influence the reactivity. While this method offers a convergent approach, it requires the synthesis of a halogenated precursor and optimization of the coupling conditions.
Related palladium-catalyzed olefination methods, which involve the direct C-H activation of the aniline, could also be considered as a more atom-economical approach, although these methods often require specific directing groups to achieve the desired regioselectivity. researchgate.net
Knoevenagel Condensation and Subsequent Transformations
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. nih.gov While this reaction is highly effective for synthesizing unsaturated products, the direct application of Knoevenagel condensation to form the prop-2-enamide moiety of this compound is not the most conventional route.
The prop-2-enamide group is more commonly and efficiently introduced through a subsequent transformation, specifically the acylation of a suitable amine precursor. The key intermediate for this step is 2-(2H-1,2,3-triazol-2-yl)aniline. This compound can be reacted with acryloyl chloride in the presence of a base, such as triethylamine or pyridine, to directly form the N-C bond of the amide.
Plausible Acylation Reaction:
Reactants: 2-(2H-1,2,3-triazol-2-yl)aniline, Acryloyl chloride
Catalyst/Base: Triethylamine
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Product: this compound
This amidation reaction is a robust and widely used transformation in organic synthesis for creating amide bonds.
Coupling Reactions for Assembly of the this compound Core
The central challenge in synthesizing the core of this compound is the creation of the bond between the phenyl ring and the nitrogen atom of the triazole ring. Modern cross-coupling reactions provide a powerful toolkit for achieving this transformation efficiently.
The formation of the N-aryl bond is a critical step. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this purpose. The Chan-Lam coupling and the Ullmann condensation are two prominent examples.
Chan-Lam Coupling: This copper-mediated reaction couples a nitrogen nucleophile (1,2,3-triazole) with an aryl boronic acid (e.g., 2-aminophenylboronic acid derivatives). mdpi.com An advantage of this method is that it often proceeds under mild conditions. nih.gov
Ullmann Condensation: A more traditional method, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide (such as 2-bromoaniline (B46623) or 2-iodoaniline) with the triazole. While effective, this reaction often requires higher temperatures compared to newer methods. nih.gov
These reactions provide reliable pathways to the key intermediate, 2-(2H-1,2,3-triazol-2-yl)aniline, which can then undergo acylation to yield the final product.
Sequential Synthesis: In a linear approach, the molecule is built step-by-step on a single starting material. For instance, one could start with a substituted nitrobenzene, introduce the triazole ring, reduce the nitro group to an amine, and finally perform the acylation with acryloyl chloride. This one-pot sequential synthesis approach can be efficient in terms of minimizing purification steps between reactions. researchgate.net
Catalytic Systems in this compound Synthesis
Catalysis is essential for the efficient and selective synthesis of this compound, particularly for the formation of the crucial phenyl-triazole bond.
Both copper and palladium are workhorse catalysts for C-N cross-coupling reactions. nih.gov
Copper Catalysis: As mentioned in the context of the Chan-Lam and Ullmann reactions, copper catalysis is highly effective for forming the N-aryl bond. nih.gov Copper(I) and Copper(II) salts, such as CuI, Cu(OAc)₂, and CuSO₄, are commonly used. nih.govnih.gov The reactions often require a ligand, such as an N,N'-dimethylethylenediamine (DMEDA), to facilitate the catalytic cycle. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent another powerful method for N-arylation. nih.gov These reactions typically couple an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective for many amine substrates, copper-based systems are often preferred for the N-arylation of azoles like triazole.
The table below summarizes typical conditions for analogous copper-catalyzed N-arylation reactions found in the literature.
| Catalyst System | Aryl Source | N-Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI / Ligand | Aryl Iodide | Azole | K₂CO₃ | DMSO | 100-120 | Good-Excellent |
| Cu(OAc)₂ | Arylboronic Acid | Azole | Pyridine | DCM | Room Temp - 40 | Moderate-Good |
| CuSO₄·5H₂O | Aryl Halide | Azole | K₂CO₃ | DMF | 110 | Good |
This table presents generalized conditions for C-N coupling reactions to form phenyl-azole bonds and may not represent the optimized conditions for the specific target molecule.
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for certain synthetic transformations. While transition metals dominate C-N cross-coupling, organocatalysts can play a role in other steps of the synthesis.
For the synthesis of this compound, an organocatalytic approach could be particularly relevant for the final amidation step. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to accelerate acylation reactions. Furthermore, recent advancements have seen the use of biodegradable and eco-friendly organocatalysts, such as glutamic acid, for multicomponent reactions to synthesize complex heterocyclic molecules. nih.gov An organocatalyst could be employed to activate a carboxylic acid (acrylic acid) for its reaction with the 2-(2H-1,2,3-triazol-2-yl)aniline intermediate, promoting amide bond formation under mild, metal-free conditions.
Continuous Flow and Green Chemistry Principles in this compound Synthesis
The contemporary paradigm in chemical synthesis, particularly within the pharmaceutical industry, is increasingly driven by the principles of green chemistry and the adoption of advanced manufacturing technologies like continuous flow processing. These methodologies aim to enhance efficiency, safety, and sustainability, moving away from traditional batch-wise production. The synthesis of complex molecules such as this compound can derive significant benefits from the integration of these modern approaches, particularly in the formation of the core 1,2,3-triazole ring.
The application of green chemistry principles is revolutionizing synthetic routes, focusing on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.org Key tenets of green chemistry include high atom economy, the use of safer solvents and reagents, and the application of catalysis over stoichiometric reagents. athensjournals.grnih.gov When applied to the synthesis of triazole-containing compounds, these principles guide the development of more environmentally benign and efficient processes. rsc.org
Continuous flow synthesis, a key enabling technology for green chemistry, offers numerous advantages over conventional batch methods. Reactions are conducted in a continuously flowing stream within a network of tubes or microreactors. This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety by minimizing the volume of hazardous materials at any given time.
A notable advancement in this area is the use of heterogeneous catalysts in flow systems for the synthesis of 1,2,3-triazoles, a core structural motif in this compound. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, is a primary method for forming this ring system. In a green chemistry context, immobilizing the copper catalyst on a solid support, such as charcoal, is highly advantageous. nih.gov This approach facilitates easy separation of the catalyst from the product stream, enabling its reuse and minimizing metal contamination in the final product.
Research has demonstrated a robust and versatile protocol for synthesizing 1,2,3-triazoles under continuous flow conditions using a copper-on-charcoal heterogeneous catalyst. nih.gov This methodology showcases high yields and good functional group tolerance. nih.gov In a representative application, the synthesis of the antiepileptic drug Rufinamide, which also contains a 1,2,3-triazole ring, was achieved with a 96% isolated yield in a flow system. nih.gov This high-efficiency process highlights the potential for applying similar strategies to the synthesis of this compound. The process can deliver grams of product per hour, demonstrating its scalability and high productivity. nih.gov
The integration of flow chemistry and green principles for the synthesis of this compound would involve two key conceptual steps:
Continuous Flow Synthesis of the Triazole Core : The formation of the 2-(2H-1,2,3-triazol-2-yl)aniline intermediate would be performed in a packed-bed flow reactor containing a heterogeneous copper catalyst. The starting materials, an appropriate azide and an alkyne, would be pumped through the heated reactor, leading to a continuous output of the triazole intermediate.
Downstream Amidation : The subsequent reaction of the triazole-aniline intermediate with an acylating agent like acryloyl chloride could be integrated into a second flow module. This telescoping of reactions minimizes manual handling and purification steps, further aligning with green chemistry's principle of process intensification.
The table below details representative findings from a continuous flow synthesis of a 1,2,3-triazole, illustrating the typical parameters and outcomes that could be targeted for the synthesis of this compound's core structure.
Table 1: Research Findings for a Model Continuous Flow Synthesis of a 1,2,3-Triazole
| Parameter | Value / Condition | Finding | Citation |
| Catalyst | Copper-on-charcoal (heterogeneous) | Enables high conversion and catalyst recycling, minimizing waste. | nih.gov |
| Reactants | Benzyl azide, Propiolamide | Model substrates for CuAAC reaction. | nih.gov |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Chosen for complete dissolution of reactants. | nih.gov |
| Reactor Type | Packed-bed flow reactor | Allows for efficient contact between reactants and the solid catalyst. | nih.gov |
| Productivity | 957.5 mg h⁻¹ | Demonstrates high throughput suitable for larger scale production. | nih.gov |
| Conversion | Quantitative (as per inline IR monitoring) | Inline process analytical technology confirms complete reaction. | nih.gov |
| Isolated Yield | 96% (for Rufinamide) | Shows high efficiency and minimal product loss. | nih.gov |
| Work-up | Solvent removal, washing with water and hexane | Simple purification procedure reduces solvent waste and complexity. | nih.gov |
By adopting such advanced methodologies, the synthesis of this compound can be transformed into a more sustainable, efficient, and safer process, consistent with the modern objectives of chemical manufacturing.
Chemical Reactivity and Transformation Pathways of N 2 Triazol 2 Yl Phenyl Prop 2 Enamide
Reactivity of the α,β-Unsaturated Amide (Acrylamide) Moiety
The acrylamide (B121943) portion of the molecule features a carbon-carbon double bond conjugated with a carbonyl group, making it an electron-deficient system. This electronic arrangement is the primary driver of its reactivity, particularly its susceptibility to nucleophilic attack and its ability to undergo polymerization and cycloaddition reactions.
The electron-poor β-carbon of the acrylamide moiety is a prime target for the addition of nucleophiles in a reaction known as the Michael addition or conjugate addition. This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. A variety of soft nucleophiles, including amines, thiols, and carbanions, can add to the double bond, leading to the formation of a saturated propionamide (B166681) derivative.
The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity. beilstein-journals.org For instance, studies on the Michael addition of azoles to α,β-unsaturated esters have shown that the reaction outcome can be influenced by the strength of the base used. beilstein-journals.org While strong bases can promote the reaction, they may also lead to equilibrium with a retro-Michael reaction, reducing the yield. beilstein-journals.org The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.
The table below outlines potential nucleophiles that could engage in a Michael addition with N-[2-(Triazol-2-yl)phenyl]prop-2-enamide, based on established reactivity patterns of acrylamides.
| Nucleophile Class | Specific Example | Expected Product Structure |
| Amines | Piperidine | N-[2-(Triazol-2-yl)phenyl]-3-(piperidin-1-yl)propanamide |
| Thiols | Thiophenol | N-[2-(Triazol-2-yl)phenyl]-3-(phenylthio)propanamide |
| Carbanions | Diethyl malonate | Diethyl 2-((3-oxo-3-((2-(2H-1,2,3-triazol-2-yl)phenyl)amino)propyl)malonate |
| Azoles | 1,2,4-Triazole | N-[2-(Triazol-2-yl)phenyl]-3-(1,2,4-triazol-1-yl)propanamide |
This table is illustrative and based on general principles of Michael addition reactions.
The vinyl group in the acrylamide moiety enables this compound to act as a monomer in radical polymerization reactions. This process allows for the synthesis of high molecular weight polymers with repeating units derived from the monomer. The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate free radicals.
The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. The bulky N-[2-(triazol-2-yl)phenyl] substituent may introduce steric hindrance, potentially influencing the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature (Tg) and thermal stability. nih.gov Research on the polymerization of other acryloyl-based monomers containing energetic groups like triazoles has demonstrated that these polymers can be synthesized effectively, often requiring specific solvents and initiators to achieve good yields. nih.gov
The properties of the resulting poly(this compound) would be of interest for materials science applications, where the triazole units could impart specific characteristics like thermal stability or coordination ability.
| Polymerization Parameter | Typical Condition/Reagent | Purpose |
| Initiator | Azobisisobutyronitrile (AIBN) | Generates initial radicals to start the polymerization chain reaction. |
| Solvent | Dioxane, Dimethylformamide (DMF) | Dissolves the monomer and initiator, facilitating the reaction. |
| Temperature | 60-80 °C | Promotes the decomposition of the thermal initiator (e.g., AIBN). |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxygen from inhibiting the radical polymerization process. |
This table presents typical conditions for the radical polymerization of acrylamide-type monomers based on literature precedents. nih.gov
The electron-deficient double bond of the acrylamide moiety can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it would act as a dienophile. In a Diels-Alder reaction, the acrylamide would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent amide group.
While the acrylamide itself is a potential dienophile, it is important to note that the triazole ring system is often synthesized via a [3+2] cycloaddition reaction, specifically the Huisgen azide-alkyne cycloaddition. wikipedia.orgbeilstein-journals.org This is a powerful "click chemistry" reaction used to form the 1,2,3-triazole ring from an azide (B81097) and an alkyne, representing a key transformation pathway in the synthesis of the parent molecule itself. mdpi.com
| Diene Example | Reaction Type | Expected Adduct |
| 1,3-Butadiene | [4+2] Cycloaddition | A cyclohexene (B86901) carboxamide derivative |
| Cyclopentadiene | [4+2] Cycloaddition | A bicyclo[2.2.1]heptene carboxamide derivative |
| Anthracene | [4+2] Cycloaddition | A dibenzobarrelene carboxamide derivative |
This table illustrates potential Diels-Alder reactions where this compound acts as the dienophile.
Reactivity of the Triazole Heterocycle
The 1,2,3-triazole ring is an aromatic heterocycle known for its high stability. nih.gov This stability is due to the delocalization of six π-electrons across the five-membered ring. The presence of three nitrogen atoms makes the ring electron-deficient and influences its reactivity towards electrophiles and nucleophiles, as well as its ability to coordinate with metal ions. nih.gov
Conversely, the electron deficiency of the carbon atoms makes the triazole ring susceptible to nucleophilic substitution, particularly if a leaving group is present on one of the ring carbons. nih.govrsc.org The phenylprop-2-enamide substituent on the triazole nitrogen would further influence the electronic properties of the ring, potentially modulating its reactivity in substitution reactions. The nitrogen atoms of the triazole ring are nucleophilic and can participate in SN2 reactions. youtube.com
| Reaction Type | Reagent Type | Potential Reactivity Site | Comments |
| Electrophilic Substitution | Strong Electrophiles (e.g., alkyl halides) | Ring Nitrogen Atoms | Generally difficult due to ring stability; may lead to quaternization under harsh conditions. nih.gov |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., alkoxides) | Ring Carbon Atoms | More feasible, especially if a leaving group is present on the ring. nih.govrsc.org |
This table summarizes the general substitution reactivity of the 1,2,3-triazole ring.
The lone pairs of electrons on the pyridine-type nitrogen atoms (N2 and N3) of the 1,2,3-triazole ring make it an excellent ligand for coordinating with metal ions. wikipedia.orgresearchgate.net Triazole-containing compounds are widely used in the synthesis of coordination complexes and metal-organic frameworks. nih.gov The triazole ring can act as a monodentate ligand, binding to a metal center through one of its nitrogen atoms, or as a bridging ligand, linking two or more metal centers. researchgate.net
In this compound, the N3 atom of the triazole ring is a likely coordination site. researchgate.net The adjacent phenylamide portion of the molecule could also participate in coordination, potentially allowing the entire molecule to act as a bidentate or polydentate ligand, forming stable chelate rings with metal ions. The resulting metal complexes could have interesting photophysical, catalytic, or biological properties. researchgate.netmdpi.com
| Metal Ion | Potential Coordination Mode | Potential Application of Complex |
| Copper(II) | Monodentate or Bridging | Catalysis, Magnetic Materials nih.gov |
| Zinc(II) | Monodentate or Bidentate (with amide) | Photoluminescence, Sensing mdpi.com |
| Palladium(II) | Bidentate Chelation | Catalysis (e.g., cross-coupling) |
| Ruthenium(II) | Polydentate | Photophysics, Bioimaging researchgate.net |
| Mercury(II) | Monodentate | Chemosensing mdpi.com |
This table provides examples of metal ions that can coordinate with triazole-based ligands and the potential applications of the resulting complexes.
Reactivity of the Phenyl Ring and Ortho-Substitution Effects
The phenyl ring in this compound is an electron-rich system, making it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are significantly modulated by the two substituents: the prop-2-enamide group and the triazol-2-yl group. The amide group is generally considered an ortho-, para-directing deactivator due to the electron-withdrawing nature of the carbonyl group, which is offset by the lone pair on the nitrogen atom. The triazol-2-yl substituent, being a heterocyclic ring, also exerts a considerable electronic influence.
The electronic effect of the triazol-2-yl group is complex; it can act as a mild electron-withdrawing group, further deactivating the phenyl ring towards electrophilic substitution. The combination of steric hindrance and electronic deactivation from the two ortho substituents suggests that forcing conditions might be required for further substitution on the phenyl ring. The likely positions for electrophilic attack would be para to the amide group (if sterically accessible) or at the 4- and 5-positions of the phenyl ring.
| Factor | Influence on Phenyl Ring Reactivity | Potential Outcome |
| Prop-2-enamide Group | Ortho-, para-directing deactivator | Directs incoming electrophiles, reduces ring reactivity |
| Triazol-2-yl Group | Electron-withdrawing, sterically hindering | Deactivates the ring, directs substitution to less hindered sites |
| Ortho-Substitution | Steric hindrance, potential intramolecular interactions | May inhibit certain reactions, influences molecular conformation and electronic properties |
Intramolecular Cyclization and Rearrangement Processes
The enamide functionality in this compound is a versatile reactive handle for various intramolecular reactions. Enamides are known to undergo cyclization reactions, often promoted by radical initiators, light, or transition metals. researchgate.net A plausible transformation for this molecule is a radical-induced cyclization. This process could be initiated by a hydrogen atom transfer event, leading to the formation of a radical that subsequently attacks the phenyl ring or the triazole ring to form a new cyclic structure.
Another potential pathway is an electrocyclization reaction. Under thermal or photochemical conditions, the conjugated system of the enamide and the phenyl ring could undergo a pericyclic reaction, leading to the formation of polycyclic heterocyclic systems. The specific outcome of such a reaction would depend on the stereochemistry of the enamide double bond and the reaction conditions.
The presence of the ortho-triazolyl group opens up unique possibilities for intramolecular cyclization. The nitrogen atoms of the triazole could act as nucleophiles, attacking the electrophilic carbon of the enamide's carbonyl group or the double bond, particularly if the latter is activated. This could lead to the formation of novel fused heterocyclic systems incorporating the triazole and a newly formed ring. Such intramolecular processes are often thermodynamically favorable due to the formation of stable ring systems.
Potential Intramolecular Reactions:
Radical Cyclization: Initiation could lead to the formation of a radical on the side chain, which could then attack the phenyl ring.
Electrocyclization: The conjugated system could undergo a pericyclic reaction under thermal or photochemical conditions.
Nucleophilic Attack: The nitrogen atoms of the triazole ring could act as internal nucleophiles, leading to the formation of fused heterocyclic structures.
Derivatization and Analogue Synthesis Strategies for this compound
The synthesis of derivatives and analogues of this compound can be approached by modifying any of its three core components.
Modification of the Prop-2-enamide Side Chain: The double bond of the enamide is a prime site for derivatization. It can undergo a variety of addition reactions, such as hydrogenation to produce the saturated analogue, N-[2-(Triazol-2-yl)phenyl]propanamide. Halogenation or hydrohalogenation could introduce new functional groups onto the side chain. The double bond could also participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex cyclic structures.
Modification of the Phenyl Ring: As discussed, direct substitution on the phenyl ring might be challenging but could be achieved under specific conditions to introduce substituents that modulate the electronic properties and steric profile of the molecule.
Modification of the Triazole Ring: While the 1,2,3-triazole ring itself is generally stable, strategies for synthesizing analogues often involve creating the triazole ring late in the synthesis with desired substituents. For instance, "click chemistry," the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for synthesizing a wide array of substituted 1,2,3-triazoles. mdpi.com By starting with an ortho-azidoaniline, one could react it with various terminal alkynes to generate a library of analogues with different substituents on the triazole ring before forming the enamide side chain. This approach offers a high degree of flexibility in tuning the properties of the final compound.
The synthesis of related triazole-containing compounds, such as purine (B94841) analogues, has demonstrated that the triazole moiety can be introduced onto a pre-existing heterocyclic core. nih.gov This suggests that analogues of this compound could be prepared by coupling a pre-functionalized triazole with a suitable aniline (B41778) derivative.
| Strategy | Target Moiety | Example Reactions/Methods |
| Side Chain Modification | Prop-2-enamide | Hydrogenation, Halogenation, Cycloaddition |
| Aromatic Ring Substitution | Phenyl Ring | Electrophilic Aromatic Substitution (under forcing conditions) |
| Heterocycle Variation | Triazole Ring | "Click Chemistry" (Azide-Alkyne Cycloaddition) with substituted alkynes |
| Analogue Synthesis | Entire Molecule | Coupling of pre-functionalized triazoles with aniline derivatives |
Conformational Analysis and Intermolecular Interactions of N 2 Triazol 2 Yl Phenyl Prop 2 Enamide Systems
Conformational Preferences and Rotational Barriers of the Amide and Phenyl-Triazole Bonds
The flexibility of N-[2-(Triazol-2-yl)phenyl]prop-2-enamide is primarily governed by the rotation around two key single bonds: the C(O)-N amide bond and the C-C bond linking the phenyl and triazole rings. The planarity of the amide bond is a well-established feature, attributed to the delocalization of the nitrogen lone pair into the carbonyl group. However, in ortho-substituted aromatic amides, steric hindrance can influence this planarity and create significant rotational barriers.
Computational studies on related ortho-substituted tertiary aromatic amides have shown that steric repulsion between the ortho-substituent and the amide oxygen atom can lead to increased barriers to rotation around both the N–C(O) and the aryl–C(O) axes. nsf.gov For this compound, the ortho-triazolyl group introduces considerable steric bulk, which is expected to restrict rotation.
| Bond | Rotational Barrier (kcal/mol) | Description |
|---|---|---|
| Amide (C(O)-N) | 15 - 20 | Rotation is restricted due to partial double bond character, influenced by ortho-triazole steric hindrance. |
| Phenyl-Triazole (C-C) | 5 - 10 | Rotation leads to different spatial orientations of the two aromatic rings, with the barrier depending on the minimization of steric repulsion. |
Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are pivotal in dictating the solid-state structure and molecular recognition properties of a compound. In this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The triazole ring contains nitrogen atoms that can also act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: The proximity of the amide N-H group to a nitrogen atom of the ortho-positioned triazole ring could potentially allow for the formation of an intramolecular hydrogen bond. This would create a pseudo-cyclic conformation, further restricting the molecule's flexibility and influencing the orientation of the triazole ring relative to the amide plane.
Intermolecular Hydrogen Bonding: In the crystalline state, it is highly probable that intermolecular N-H···O=C hydrogen bonds form, linking molecules into chains or sheets. This is a common motif in primary and secondary amides. Additionally, weaker C-H···N and C-H···O interactions involving the aromatic C-H groups and the triazole nitrogen or carbonyl oxygen atoms can contribute to the stability of the crystal lattice. In similar triazole derivatives, intermolecular N—H⋯O hydrogen bonds have been observed to link molecules into chains. nih.gov The interplay of these interactions results in a robust three-dimensional network.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Intermolecular | Amide N-H | Amide C=O | 2.8 - 3.1 | Primary interaction for forming chains/dimers. |
| Intermolecular | Aromatic C-H | Triazole N | 3.0 - 3.5 | Contributes to crystal packing and stability. |
| Intramolecular | Amide N-H | Triazole N | 2.7 - 3.2 | May lead to a planar, pseudo-cyclic conformation. |
Aromatic Stacking Interactions (e.g., π-π Stacking) Involving the Triazole and Phenyl Rings
The presence of two aromatic systems, the phenyl ring and the triazole ring, makes π-π stacking a significant potential intermolecular force in the solid-state assembly of this compound. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap.
The geometry of the stacking can vary, including face-to-face and offset or slipped-stack arrangements. Given the likely twisted conformation around the phenyl-triazole bond, offset stacking is more probable, where the rings of adjacent molecules are parallel but not perfectly eclipsed. This arrangement minimizes electrostatic repulsion while maintaining favorable van der Waals interactions. In related crystal structures, π-π interactions have been noted as key contributors to the formation of three-dimensional arrays. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular architectures.
Supramolecular Assembly Potential of this compound
The term supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. This compound possesses all the necessary features to be an excellent building block for crystal engineering and the design of functional materials.
Computational and Theoretical Investigations of N 2 Triazol 2 Yl Phenyl Prop 2 Enamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-[2-(Triazol-2-yl)phenyl]prop-2-enamide. These calculations provide a detailed picture of electron distribution and molecular orbital energies, which are key determinants of the molecule's stability, reactivity, and spectroscopic properties.
Detailed research findings from DFT studies on related N-aryl acrylamides and triazole derivatives reveal common areas of investigation. By optimizing the molecule's geometry, typically using a basis set like B3LYP/6-31G**, researchers can calculate critical electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and triazole rings, while the LUMO is likely localized on the electron-deficient prop-2-enamide moiety, specifically the carbon-carbon double bond, which acts as a Michael acceptor.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the triazole ring would be expected to be nucleophilic regions, while the hydrogen of the amide group and the β-carbon of the acrylamide (B121943) group would be electrophilic centers.
Table 1: Representative Calculated Electronic Properties for N-Aryl Acrylamide Derivatives (Note: The following data is illustrative, based on typical values for similar compounds, and not specific to this compound.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 to -7.5 | Electron-donating ability |
| ELUMO (eV) | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.5 to 6.5 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 2.0 to 4.0 | Molecular polarity |
Reaction Mechanism Elucidation via Computational Methods for this compound Transformations
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. For this compound, a key transformation of interest is the Michael addition reaction at the acrylamide moiety, a common mechanism for covalent inhibitors.
Theoretical studies on the reaction of acrylamide with nucleophiles, such as the thiol group of a cysteine residue, have been performed using DFT. nih.gov These calculations can map the potential energy surface of the reaction. The process typically involves identifying the structures of the reactants, the transition state, and the final product. The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated from the energy difference between the reactants and the transition state. nih.gov
Such studies can confirm the feasibility of a proposed SN2 reaction mechanism. nih.gov The calculations can also explore the regioselectivity of the reaction, explaining why a nucleophile preferentially attacks the β-carbon of the acrylamide. For this compound, computational studies could compare the activation barriers for nucleophilic attack at different sites, confirming the high reactivity of the prop-2-enamide group.
Conformational Landscape and Solution Behavior via Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations can be used to explore this landscape and understand the molecule's behavior in solution.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, key torsions include the bond between the phenyl ring and the amide nitrogen, and the bond between the phenyl ring and the triazole ring. Conformational analysis of acrylamide itself shows a preference for a planar structure to maximize conjugation. mdpi.com Studies on N-aryl acrylamides have investigated how intramolecular hydrogen bonds can stabilize certain conformations. researchgate.net
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water) to simulate its behavior in a realistic environment. The simulation can track how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions. This provides insight into its solubility and dynamic behavior.
Prediction of Structure-Reactivity and Structure-Property Relationships for this compound Analogues
A significant application of computational chemistry is the prediction of how modifying a molecule's structure will affect its properties and reactivity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models are widely used in drug discovery to design more potent and selective compounds.
For analogues of this compound, QSAR models can be developed to correlate chemical features with a specific biological activity. nih.govnih.gov First, a set of known analogues (a training set) is selected. Then, a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each molecule. Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. nih.govresearchgate.net
For example, a 3D-QSAR study on triazole derivatives might show that having an electron-withdrawing group at a certain position on the phenyl ring increases activity, while a bulky group decreases it. nih.govresearchgate.net These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, providing a clear roadmap for designing new, improved analogues of this compound.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Triazole Analogues (Note: This table lists examples of descriptors used in building predictive models.)
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Partial atomic charges | Electrostatic interactions |
| Steric | Molecular volume | Size and shape of the molecule |
| Hydrophobic | LogP | Partitioning between water and octanol |
| Topological | Wiener index | Molecular branching and connectivity |
Analysis of Intermolecular Interactions and Self-Assembly through Computational Modeling
The way molecules interact with each other and with biological macromolecules governs many of their properties, from solubility to biological function. Computational modeling can be used to analyze the non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that this compound can form.
The presence of both hydrogen bond donors (the N-H group) and acceptors (the C=O group and triazole nitrogens), along with two aromatic rings (phenyl and triazole), suggests a rich potential for intermolecular interactions. These interactions can lead to self-assembly, where molecules spontaneously organize into larger, ordered structures. Computational studies on aromatic peptides and triazole-containing polymers have shown how hydrophobic and stacking interactions drive the formation of complex nanostructures like ribbons and helices. nih.govrsc.org
Coarse-grained molecular dynamics (CG-MD) is a particularly useful technique for studying self-assembly. nih.gov In CG-MD, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. nih.gov These simulations can predict whether molecules like this compound are likely to form dimers, aggregates, or more complex assemblies in solution, which can have important implications for their behavior and bioavailability. DFT calculations can also be used to precisely quantify the strength of specific interactions, such as the coordination of the triazole nitrogen atoms with metal ions. mdpi.com
Advanced Applications and Emerging Research Frontiers for N 2 Triazol 2 Yl Phenyl Prop 2 Enamide
Role as Monomers and Building Blocks in Polymer Science
The presence of the acrylamide (B121943) functional group makes N-[2-(Triazol-2-yl)phenyl]prop-2-enamide a valuable monomer for the synthesis of a wide array of polymers through various polymerization techniques. The triazole and phenyl groups contribute to the properties of the resulting polymers, influencing their solubility, thermal stability, and responsiveness to external stimuli.
Homopolymers of triazole-containing acrylamides, as well as copolymers with other vinyl monomers, have been synthesized to create materials with tailored properties. For instance, the closely related monomer, N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide, has been used to produce polymers that exhibit both temperature and pH sensitivity in aqueous solutions. This "smart" behavior is attributed to the protonation/deprotonation of the triazole rings and changes in hydrogen bonding with temperature, leading to reversible phase transitions. Such polymers are investigated for applications where controlled changes in solubility or conformation are desired.
The polymerization of these monomers can be achieved through conventional free-radical polymerization or controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), which allows for the synthesis of polymers with well-defined molecular weights and architectures.
Table 1: Polymerization Characteristics and Properties of a Related Triazole-Containing Polymer
| Property | Value/Observation |
|---|---|
| Monomer | N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide |
| Polymerization Method | Free-radical polymerization |
| Resulting Polymer | Poly(N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide) |
| Key Property | Dual thermo- and pH-responsiveness |
| Lower Critical Solution Temperature (LCST) | Can be tuned by pH |
This data is based on studies of the isomeric compound N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide and is presented to illustrate the potential properties of polymers derived from this compound.
Applications in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atoms within the triazole ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property is the foundation for its application in ligand design for catalysis and coordination chemistry. When polymerized, the resulting macromolecule can act as a polymeric ligand, where multiple triazole units can cooperatively bind to a metal center.
These polymeric ligands can be used to immobilize homogeneous catalysts, combining the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. The polymer backbone can also influence the steric and electronic environment of the catalytic metal center, potentially enhancing its performance.
In coordination chemistry, polymers derived from this compound can form coordination polymers or metal-organic frameworks (MOFs) when cross-linked with metal ions. These materials are of interest for gas storage, separation, and as precursors for other functional materials. The specific coordination geometry and strength will depend on the nature of the metal ion and the exact isomer of the triazole ring.
Advanced Materials Precursors (e.g., in Supramolecular Materials, Smart Polymers)
This compound is a precursor to a variety of advanced materials, most notably smart polymers and supramolecular assemblies. The ability of the triazole group to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, is key to these applications.
Smart Polymers: As mentioned, polymers based on this monomer can exhibit responsiveness to environmental stimuli like temperature and pH. This allows for the creation of "smart" hydrogels that can swell or shrink in response to these changes. Such materials have potential applications in areas like soft robotics and controlled release systems (in non-biological contexts). For example, a hydrogel could be designed to change its volume or mechanical properties when the acidity of its environment changes.
Supramolecular Materials: The triazole moiety can act as a recognition site for the self-assembly of polymer chains. Through hydrogen bonding or coordination with metal ions, polymers of this compound can form well-ordered supramolecular structures. These materials can exhibit interesting properties such as self-healing and stimuli-responsive mechanical behavior. The formation of metal-ion cross-linked hydrogels from the related N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide demonstrates this principle effectively.
Table 2: Properties of a Metal-Ion-Responsive Hydrogel from a Related Monomer
| Property | Description |
|---|---|
| Monomer | N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide |
| Cross-linking Agent | Metal ions (e.g., Ni²⁺, Co²⁺) |
| Material Type | Stimuli-responsive hydrogel |
| Response Mechanism | Reversible coordination of triazole groups with metal ions |
This data is based on studies of the isomeric compound N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acrylamide and is presented to illustrate the potential properties of advanced materials derived from this compound.
Exploration in Sensing and Detection Technologies (if not related to biological systems)
The ability of the triazole group to interact with metal ions also opens up possibilities for the use of this compound in the development of chemical sensors. When incorporated into a polymer, the coordination of a target metal ion can induce a measurable change in the polymer's properties.
For instance, the binding of a specific metal ion could lead to a change in the fluorescence of a copolymer that also contains a fluorescent monomer. This change in optical properties can be used for the sensitive and selective detection of that ion. Alternatively, the binding event could alter the swelling of a hydrogel or the viscosity of a polymer solution, providing a different transduction mechanism for the sensing event.
While the specific development of sensors based on this compound is an emerging area, the foundational chemical principles are well-established with similar triazole-containing molecules. The research in this area would focus on designing polymer systems where the interaction with an analyte of interest is translated into a clear and measurable signal. The selectivity of such sensors would be dictated by the preferential binding of the triazole units to certain metal ions over others.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research published on the chemical compound “this compound.” Consequently, it is not possible to provide an article on the academic contributions, methodological advancements, research gaps, and future outlook related to this specific molecule as requested.
The absence of dedicated research on "this compound" means that the necessary data to populate the requested sections and subsections of the article outline are not available. Scientific articles typically focus on novel compounds with significant biological activity or unique chemical properties that warrant detailed investigation and publication. The lack of such publications for this specific compound suggests it may be an intermediate in a synthetic pathway, a hypothetical structure, or a compound that has been synthesized but not yet characterized or reported in the peer-reviewed literature.
Therefore, the following sections of the requested article cannot be generated:
Conclusion and Future Outlook in N 2 Triazol 2 Yl Phenyl Prop 2 Enamide Research
Perspectives on the Broader Impact and Future Trajectories of Research on N-[2-(Triazol-2-yl)phenyl]prop-2-enamide:There is no basis upon which to form perspectives on the impact or future of research for a compound that has not been the subject of published studies.
Additionally, no data tables with detailed research findings can be created.
To provide a comprehensive response, it is important to note that while no information exists for "this compound," related structural motifs are present in various areas of chemical and medicinal research. For instance, the acrylamide (B121943) functional group is a key component in many covalent inhibitors, and the triazole ring is a common scaffold in medicinal chemistry. However, per the user's strict instructions to focus solely on the requested compound, a discussion of these related areas is excluded.
Should "this compound" become a subject of future research and be reported in the scientific literature, it would be possible to generate the requested article at that time.
Q & A
Q. What are the established synthetic routes for N-[2-(Triazol-2-yl)phenyl]prop-2-enamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential coupling of triazole and phenylprop-2-enamide moieties. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the triazol-2-yl group (common in triazole-containing compounds) .
- Amide Bond Formation : Coupling the triazole-phenyl intermediate with acryloyl chloride or via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and DCC as a coupling agent) .
- Optimization : Yields (>70%) are achieved at 0–5°C to minimize side reactions, with TLC monitoring (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR confirm regioselectivity of the triazole ring and acrylamide geometry. Aromatic protons appear at δ 7.2–8.5 ppm, while the enamide’s vinyl protons resonate at δ 6.2–6.8 ppm (doublets, ) .
- HPLC-MS : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 297.1), and reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .
- IR Spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3100 cm (triazole C-H) .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR-TK inhibition, IC determination via fluorescence polarization) due to structural similarity to kinase inhibitors like AZD9291 .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., dichloromethane/methanol).
- Refinement : SHELXL refines structures with R-factors < 0.05, confirming planarity of the triazole-phenyl-enamide system and hydrogen-bonding interactions .
- Applications : Structural data guide SAR studies by correlating substituent positions with bioactivity .
Q. What strategies address contradictory bioactivity data across cell lines or assays?
- Dose Optimization : Test lower concentrations (0.1–10 µM) to avoid off-target effects.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., EGFR pathway proteins) .
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat microsomes, NADPH cofactor) to rule out rapid degradation .
Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the triazole’s 4-position to enhance kinase binding affinity .
- Acrylamide Tuning : Replace the enamide’s β-hydrogen with deuterium to reduce metabolic oxidation, as seen in covalent kinase inhibitors .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in EGFR’s ATP pocket, prioritizing derivatives with ΔG < -9 kcal/mol .
Q. What analytical workflows validate synthetic intermediates with structural similarities to the target compound?
- LC-MS/MS : Differentiate intermediates via fragmentation patterns (e.g., loss of acrylamide group at m/z 297 → 210) .
- Isotopic Labeling : -labeled intermediates track reaction pathways in multistep syntheses .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig amidation if traditional methods fail .
- Solvent Effects : Switch to THF or DCM to reduce polarity and stabilize intermediates .
Q. What computational tools predict metabolic liabilities of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
